

# Application Notes and Protocols for Intranasal Melevodopa Hydrochloride Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and development of intranasal delivery systems for **Melevodopa hydrochloride** (a water-soluble ester prodrug of levodopa). The aim of these systems is to provide a non-invasive, rapid-onset alternative for the treatment of Parkinson's disease, potentially bypassing the gastrointestinal tract and first-pass metabolism to deliver levodopa directly to the brain.[1][2][3]

# Introduction to Intranasal Melevodopa Delivery

**Melevodopa hydrochloride** is investigated for intranasal administration to leverage the unique anatomy of the nasal cavity, which offers a large surface area for drug absorption and a direct pathway to the central nervous system via the olfactory and trigeminal nerves.[1][2] This route of administration is being explored to achieve rapid systemic absorption and brain targeting of levodopa, which could be particularly beneficial for managing "off" episodes in Parkinson's disease patients.[4][5] Research has focused on various formulations, including powders, nanoparticles, and in situ gels, to enhance bioavailability and brain drug delivery.[1][6][7]

# Formulation Strategies and Characterization

A variety of formulation approaches have been explored to optimize the intranasal delivery of Melevodopa and Levodopa. The selection of excipients and formulation type is critical to achieving desired characteristics such as stability, mucoadhesion, and controlled release.



# **Nanoparticulate Systems**

Nanoparticles, such as those made from chitosan or poly(lactic-co-glycolic acid) (PLGA), have been shown to improve the brain uptake of levodopa.[7][8] These systems can protect the drug from enzymatic degradation, enhance its permeation across the nasal mucosa, and provide sustained release.[1][8]

# In Situ Gelling Systems

Thermo-reversible gels, often formulated with poloxamers, are liquid at room temperature for ease of administration and transform into a gel at body temperature.[7] This in situ gelling property increases the residence time of the formulation in the nasal cavity, allowing for enhanced drug absorption.[9]

## **Powder Formulations**

Dry powder formulations of Melevodopa have been investigated for their potential to offer better stability compared to liquid formulations.[10] Excipients like hydroxypropyl methylcellulose (HPMC) can be included to improve mucoadhesion and control the release of the drug.[11]

# Data Presentation: Formulation and Pharmacokinetic Parameters

The following tables summarize quantitative data from various studies on intranasal Melevodopa and Levodopa delivery systems.

Table 1: Physicochemical Properties of Intranasal Formulations



| Formulati<br>on Type          | Polymer <i>l</i><br>Excipient | Drug                        | Particle<br>Size (nm) | Encapsul<br>ation<br>Efficiency<br>(%) | Drug<br>Loading<br>(%) | Referenc<br>e |
|-------------------------------|-------------------------------|-----------------------------|-----------------------|----------------------------------------|------------------------|---------------|
| Chitosan<br>Nanoparticl<br>es | Chitosan/T<br>PP              | Levodopa                    | 187.3 -<br>210.4      | Up to<br>89.78                         | -                      | [1]           |
| Chitosan<br>Nanoparticl<br>es | Chitosan                      | Levodopa<br>&<br>Selegiline | 109.9 ±<br>1.30       | 91.03 ±<br>3.02<br>(Levodopa)          | -                      | [1]           |
| Gelatin<br>Microspher<br>es   | Gelatin                       | Levodopa                    | 16,200 ±<br>4,200     | -                                      | -                      | [1]           |
| PLGA<br>Nanoparticl<br>es     | PLGA                          | Levodopa                    | -                     | -                                      | -                      | [8]           |

Table 2: In Vitro and Ex Vivo Permeation Data



| Formulation<br>Type                          | Membrane                | Permeation<br>Rate (Jss)                              | Enhancement<br>Ratio     | Reference |
|----------------------------------------------|-------------------------|-------------------------------------------------------|--------------------------|-----------|
| Levodopa In Situ<br>Gel with α-<br>bisabolol | Porcine Nasal<br>Mucosa | 2.00<br>μg⋅cm <sup>-2</sup> ⋅min <sup>-1</sup>        | -                        | [12]      |
| Levodopa In Situ<br>Gel (reference)          | Porcine Nasal<br>Mucosa | 1.35<br>μg⋅cm <sup>-2</sup> ⋅min <sup>-1</sup>        | -                        | [12]      |
| Melevodopa<br>Powder<br>Formulations         | Rabbit Nasal<br>Mucosa  | 1.07 ± 0.39<br>mg/cm²/hr<br>(appearance of<br>L-dopa) | -                        | [10][13]  |
| Melevodopa<br>Solution<br>Formulations       | Rabbit Nasal<br>Mucosa  | 0.35 ± 0.08<br>mg/cm²/hr<br>(appearance of<br>L-dopa) | -                        | [10][13]  |
| Levodopa<br>Pharmacosomes<br>(F7)            | Porcine Nasal<br>Mucosa | 302.13 μg/cm²/hr                                      | 3.12 (vs. drug solution) | [14]      |

Table 3: In Vivo Pharmacokinetic Parameters in Animal Models



| Formula<br>tion                           | Animal<br>Model | Route          | Absolut<br>e<br>Bioavail<br>ability<br>(%) | Cmax                         | Tmax     | AUC<br>(brain)/<br>AUC<br>(plasma<br>) | Referen<br>ce |
|-------------------------------------------|-----------------|----------------|--------------------------------------------|------------------------------|----------|----------------------------------------|---------------|
| Levodop a Nasal Preparati on with C-dopa  | Rat             | Intranasa<br>I | 45.4                                       | -                            | < 30 min | -                                      | [4]           |
| Levodop a Oral Preparati on with C-dopa   | Rat             | Oral           | 17.7                                       | -                            | -        | -                                      | [4]           |
| Melevod opa Nasal Powder with Carbopol    | Rat             | Intranasa<br>I | 82.4                                       | -                            | -        | 0.98 -<br>1.08                         | [6]           |
| Melevod opa Nasal Powder without Carbopol | Rat             | Intranasa<br>I | 66.7                                       | -                            | -        | -                                      | [6]           |
| Levodop<br>a Oral<br>Preparati<br>on      | Rat             | Oral           | 16.2                                       | -                            | -        | 0.69                                   | [6]           |
| Levodop<br>a-loaded<br>Chitosan           | -               | Intranasa<br>I | -                                          | 17-fold<br>higher<br>dopamin | -        | 1.4-fold<br>enhance<br>d brain         | [1]           |



| Nanopart<br>icles                                    |        |                |                                                                 | e concentr ation in brain vs. solution |        | bioavaila<br>bility of<br>dopamin<br>e |     |
|------------------------------------------------------|--------|----------------|-----------------------------------------------------------------|----------------------------------------|--------|----------------------------------------|-----|
| L-DOPA -<br>PC Nasal<br>Drops                        | Rabbit | Intranasa<br>I | 244.4<br>(relative<br>to<br>Madopar<br>125)                     | -                                      | -      | -                                      |     |
| Levodop<br>a<br>Hydrogel                             | Mouse  | Intranasa<br>I | 4.1 times<br>more<br>brain<br>uptake<br>than<br>intraveno<br>us | -                                      | 10 min | -                                      | [9] |
| Levodop<br>a-loaded<br>Chitosan<br>Nanopart<br>icles | -      | Intranasa<br>I | -                                                               | -                                      | 60 min | -                                      |     |

# Experimental Protocols Protocol for Preparation of Chitosan Nanoparticles Loaded with Levodopa

This protocol is based on the ionic gelation method.[7]

### Materials:

- Levodopa
- Chitosan (low molecular weight)



- Sodium tripolyphosphate (TPP)
- Acetic acid
- Purified water

#### Procedure:

- Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with magnetic stirring until a clear solution is obtained.
- Dissolve Levodopa in the chitosan solution.
- Prepare a TPP solution (e.g., 0.1% w/v) in purified water.
- Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
- Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of nanoparticles.
- The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for characterization and in vivo studies.

# Protocol for In Vitro Drug Release Study using Franz Diffusion Cell

This protocol describes a typical in vitro release study for intranasal formulations.[11]

#### Apparatus and Materials:

- Franz diffusion cell apparatus
- Synthetic or natural membrane (e.g., dialysis membrane, porcine nasal mucosa)
- Phosphate buffered saline (PBS), pH 6.4 (simulated nasal fluid)
- The test formulation (e.g., nanoparticle suspension, in situ gel)



- · Magnetic stirrer
- · Water bath or heating block

#### Procedure:

- Mount the membrane on the Franz diffusion cell between the donor and receptor compartments, ensuring no air bubbles are trapped.
- Fill the receptor compartment with pre-warmed PBS (37°C) and place a small magnetic stir bar.
- Accurately apply a known quantity of the formulation onto the membrane in the donor compartment.
- Maintain the temperature of the apparatus at 37°C.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the withdrawn samples for drug content using a validated analytical method, such as HPLC.
- Calculate the cumulative amount of drug released over time.

# **Protocol for Ex Vivo Permeation Study**

This protocol outlines the procedure for assessing drug permeation across nasal mucosa.[12] [14]

### Materials:

- Freshly excised animal nasal mucosa (e.g., porcine or rabbit)
- Franz diffusion cell apparatus
- Krebs-Ringer solution or other suitable physiological buffer



- The test formulation
- Surgical tools for mucosa excision

#### Procedure:

- Obtain fresh nasal tissue from the animal and carefully excise the nasal mucosa.
- Mount the mucosal tissue on the Franz diffusion cell with the mucosal side facing the donor compartment.
- Follow steps 2-7 as described in the in vitro drug release protocol (Section 4.2), using a physiological buffer in the receptor compartment.
- At the end of the study, the mucosa can be washed to determine the amount of drug retained in the tissue.

# Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for an in vivo pharmacokinetic study.[4][6] All animal procedures must be approved by an Institutional Animal Care and Use Committee.

#### Animals and Housing:

- Male Sprague-Dawley or Wistar rats (250-300 g)
- Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

#### Procedure:

- Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).
- For intranasal administration, carefully instill a known volume of the formulation into one nostril using a micropipette or a specialized nasal administration device.
- For intravenous administration (for bioavailability calculation), inject the drug solution into the tail vein.



- For oral administration, administer the drug solution or suspension via oral gavage.
- Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- At the end of the study, euthanize the animals and collect the brains.
- Process and store all plasma and brain tissue samples at -80°C until analysis.
- Quantify the concentration of Melevodopa and/or Levodopa in the plasma and brain homogenates using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.

# Signaling Pathways and Experimental Workflows Levodopa to Dopamine Conversion and Signaling Pathway

Levodopa, the metabolic precursor of dopamine, is transported across the blood-brain barrier. [13] In the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[4][13] This newly synthesized dopamine is released into the synaptic cleft and binds to dopamine receptors (D1 and D2) on the postsynaptic neurons in the striatum, thereby restoring dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[13]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Dopamine Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Basal Ganglia (Section 3, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. Levodopa-induced dyskinesia and striatal signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extrastriatal Dopaminergic Circuits of the Basal Ganglia [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Basal ganglia Wikipedia [en.wikipedia.org]
- 10. Frontiers | What Mechanisms Are Responsible for the Reuptake of Levodopa-Derived Dopamine in Parkinsonian Striatum? [frontiersin.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Neuroanatomy, Basal Ganglia StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Melevodopa Hydrochloride Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676179#intranasal-delivery-systems-for-melevodopa-hydrochloride-research]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com